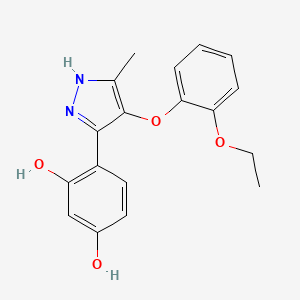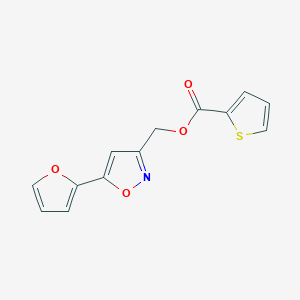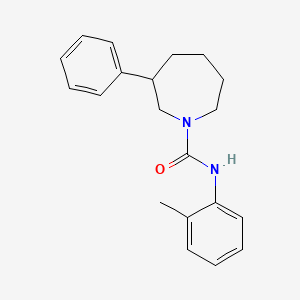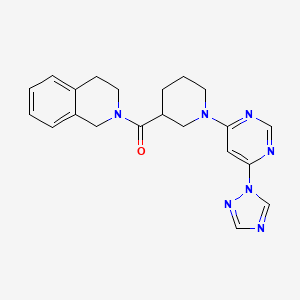
4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double bonds. It also contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. The compound also has two hydroxyl groups attached to the benzene ring, making it a type of phenol .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the ethoxy and hydroxyl groups. This could potentially be achieved through a series of reactions including condensation, substitution, and oxidation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the pyrazole ring, and the various functional groups attached to these rings. The exact structure would depend on the positions of these groups on the rings.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution reactions . The hydroxyl groups could potentially be involved in reactions such as esterification or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include the presence of the aromatic rings, the hydroxyl groups, and the ethoxy group.Scientific Research Applications
Structural and Chemical Properties
- Tautomerism and Molecular Structure : Research on NH-pyrazoles, compounds structurally related to the queried chemical, has focused on their tautomerism, where structures are determined by X-ray crystallography and NMR spectroscopy. These studies reveal complex patterns of hydrogen bonds, highlighting the significance of tautomerism in the solid state and in solution, which could have implications for designing materials with specific structural characteristics (Cornago et al., 2009).
Synthesis and Characterization
- Synthesis of Novel Compounds : The synthesis and evaluation of new thiazoles as antioxidant additives for lubricating oils demonstrates the versatility of pyrazole-derived compounds in industrial applications. This research outlines the process of creating and testing these compounds for their effectiveness in improving the oxidative stability of oils (Amer et al., 2011).
- Electrochemical Behavior : Studies on the electrochemical properties of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles have been conducted to understand the influence of various substituents on the mechanism of anodic oxidation. Such research is critical for developing new materials for electronic and electrochemical applications (Costea et al., 2006).
Future Directions
properties
IUPAC Name |
4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-18-11(2)19-20-17(18)13-9-8-12(21)10-14(13)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYTXEUOJDUZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)